

1-Bromo-3,5-di-tert-butylbenzene CAS number and molecular weight.

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Compound of Interest

Compound Name: 1-Bromo-3,5-di-tert-butylbenzene

Cat. No.: B1269908

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Technical Guide: 1-Bromo-3,5-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-di-tert-butylbenzene is a sterically hindered organobromine compound that serves as a valuable building block in organic synthesis. Its bulky tert-butyl groups provide unique solubility and reactivity characteristics, making it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides an in-depth overview of its properties, synthesis, and key reactions, complete with experimental protocols and spectroscopic data.

Chemical Properties and Data

CAS Number: 22385-77-9[1][2][3]

Molecular Weight: 269.22 g/mol [1][2][4]

Property	Value	Reference
Molecular Formula	C14H21Br	[1]
Appearance	White to off-white crystalline powder	
Melting Point	62-66 °C	[2]
Boiling Point	152-156 °C at 26 Torr	
Solubility	Soluble in common organic solvents such as THF, diethyl ether, and chloroform.	
SMILES	<chem>CC(C)(C)c1cc(Br)cc(c1)C(C)(C)C</chem>	[4]
InChI	InChI=1S/C14H21Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3	[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) ppm
¹ H NMR	CDCl ₃	7.33 (s, 1H), 7.15 (d, J=1.8 Hz, 2H), 1.32 (s, 18H)
¹³ C NMR	CDCl ₃	151.9, 129.5, 122.9, 121.5, 34.9, 31.3

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1-Bromo-3,5-di-tert-butylbenzene** shows a characteristic isotopic pattern for a bromine-containing compound.

m/z	Relative Intensity (%)	Assignment
270	19.78	$[M+2]^+$
268	21.06	$[M]^+$
255	97.53	$[M-CH_3+2]^+$
253	99.99	$[M-CH_3]^+$
57	95.31	$[C(CH_3)_3]^+$
Data sourced from PubChem CID 620136.[4]		

Synthesis

1-Bromo-3,5-di-tert-butylbenzene is typically synthesized via the electrophilic bromination of 1,3,5-tri-tert-butylbenzene. The steric hindrance of the tert-butyl groups directs the bromination to the less hindered position.

Experimental Protocol: Bromination of 1,3,5-Tri-tert-butylbenzene[2][5]

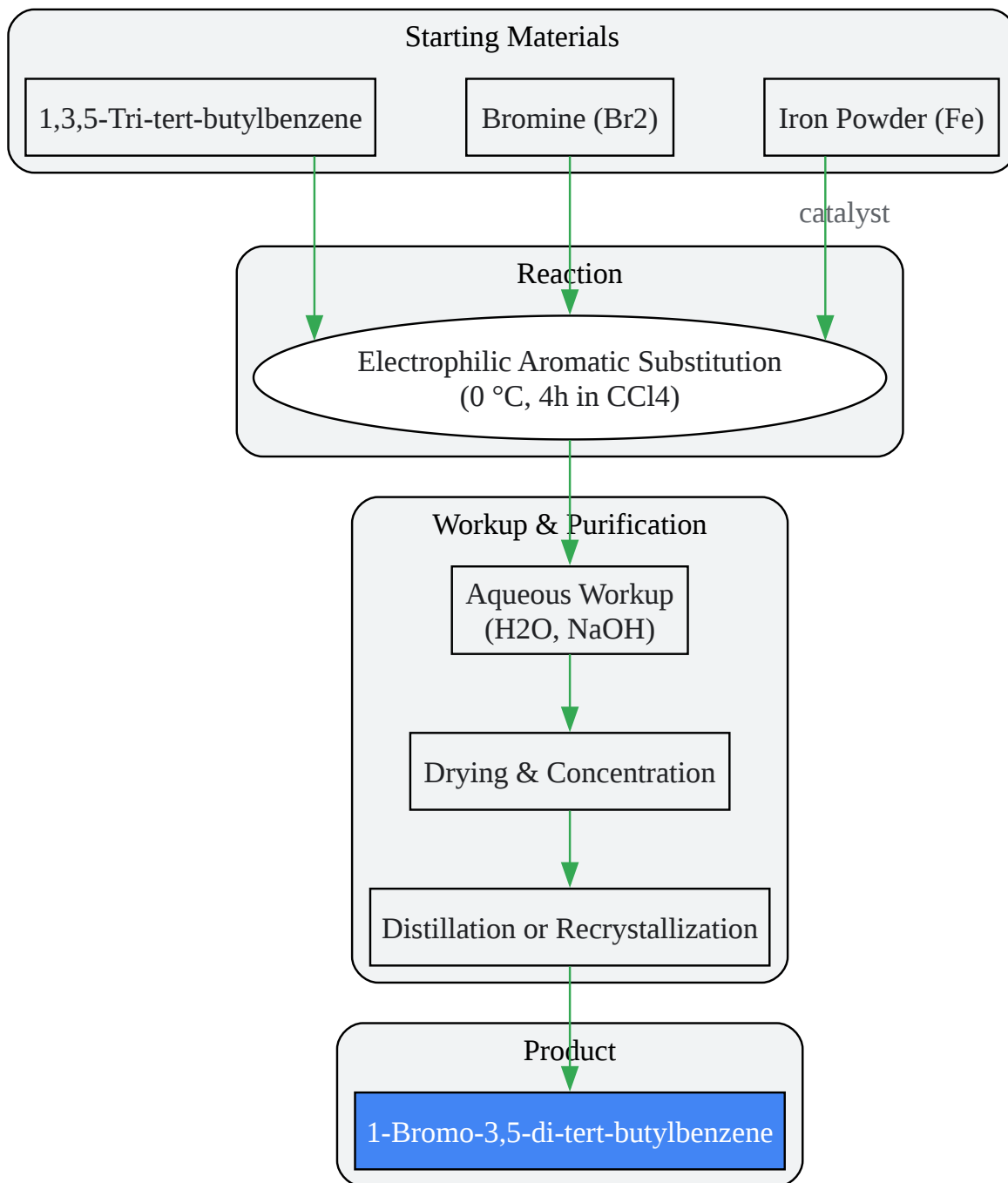
Materials:

- 1,3,5-Tri-tert-butylbenzene
- Bromine
- Iron powder (catalyst)
- Carbon tetrachloride (solvent)
- 10% Sodium hydroxide solution
- Magnesium sulfate
- Hexane or petroleum ether (for recrystallization)

Procedure:

- Dissolve 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 mL) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Carefully add iron powder (2.5 g, 0.045 mol) followed by the dropwise addition of bromine (13.4 g, 4.3 mL, 0.084 mol).
- Stir the reaction mixture at 0 °C for 4 hours.
- Pour the reaction mixture into cold water (ca. 40 mL) and separate the organic layer.
- Wash the organic layer with a 10% sodium hydroxide solution to remove excess bromine, followed by washing with water until neutral.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- The crude product can be purified by distillation (152-156 °C at 26 mmHg) or recrystallization from hexane or petroleum ether to yield white crystals.

Yield: 75%[\[2\]](#)[\[5\]](#)



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Caption: Synthesis of **1-Bromo-3,5-di-tert-butylbenzene**.

Key Reactions

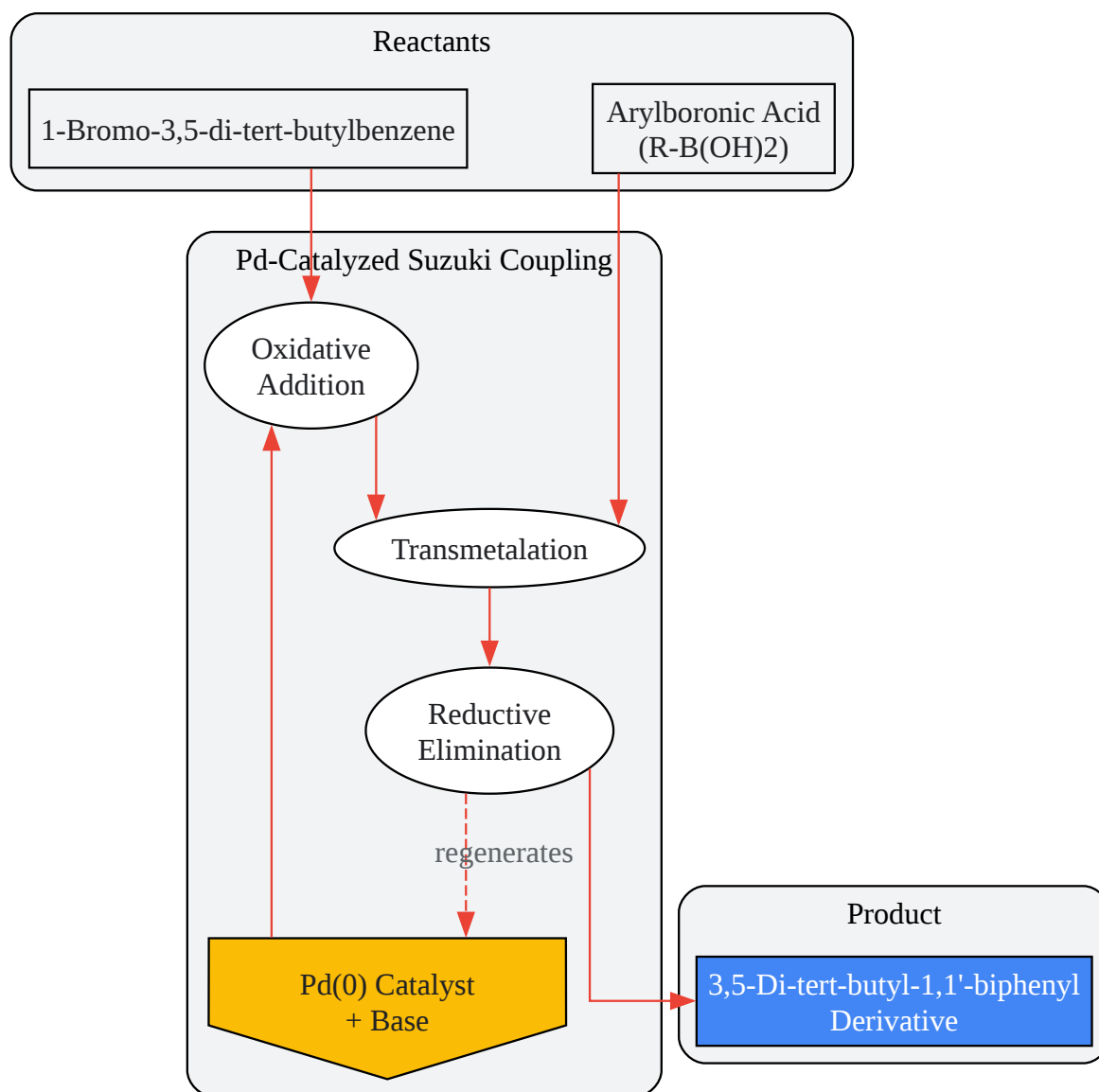
Due to the presence of the bromine atom, **1-Bromo-3,5-di-tert-butylbenzene** is a versatile substrate for various cross-coupling and organometallic reactions.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between **1-Bromo-3,5-di-tert-butylbenzene** and various organoboron compounds.

General Experimental Protocol:

- In a flame-dried Schlenk flask, combine **1-Bromo-3,5-di-tert-butylbenzene** (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, with a suitable phosphine ligand), and a base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water).
- Heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.



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Caption: Suzuki-Miyaura Coupling Reaction Pathway.

Grignard Reagent Formation and Subsequent Reactions

1-Bromo-3,5-di-tert-butylbenzene can be converted into its corresponding Grignard reagent, which is a potent nucleophile for reacting with various electrophiles, such as carbonyl

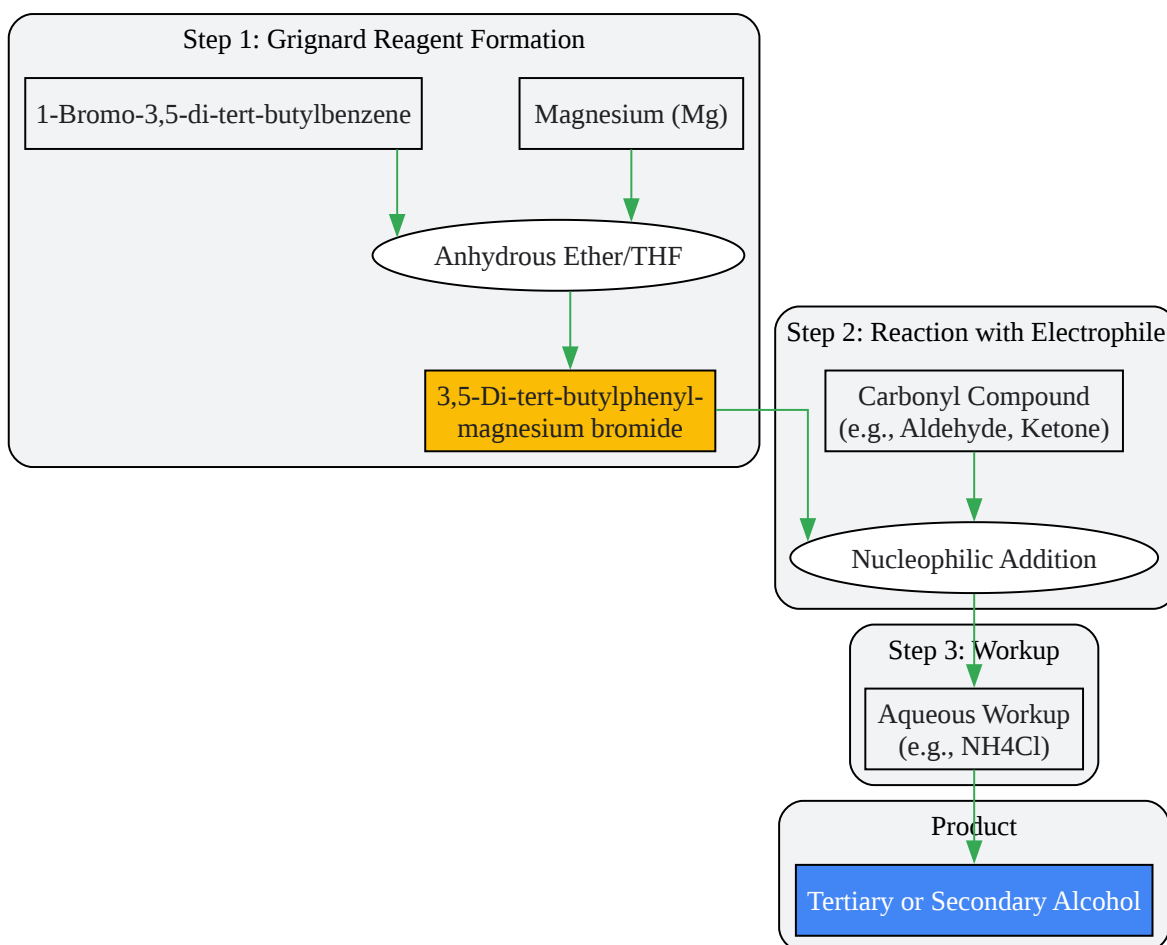
compounds.

General Experimental Protocol for Grignard Reagent Formation:

- Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere. A crystal of iodine can be used as an activator.
- Add a solution of **1-Bromo-3,5-di-tert-butylbenzene** in anhydrous diethyl ether or THF dropwise to the magnesium turnings.
- Maintain a gentle reflux to sustain the reaction.
- After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grayish solution is the Grignard reagent.

General Experimental Protocol for Reaction with a Carbonyl Compound:

- Cool the freshly prepared Grignard reagent in an ice bath.
- Add a solution of the carbonyl compound (e.g., an aldehyde or ketone) in anhydrous ether or THF dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over an anhydrous salt.
- Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography or distillation.



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References

- 1. 22385-77-9|1-Bromo-3,5-di-tert-butylbenzene|BLD Pharm [bldpharm.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Benzene, 1-bromo-3-methyl- [webbook.nist.gov]
- 4. 1-Bromo-3,5-di-tert-butylbenzene | C₁₄H₂₁Br | CID 620136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
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